Bienvenue dans la boutique en ligne BenchChem!

cis-4,7,10,13,16,19-Docosahexaenoic acid

Platelet aggregation Thromboxane inhibition Cyclooxygenase activity

cis-4,7,10,13,16,19-Docosahexaenoic acid (CAS 124020-09-3) is the all-cis stereoisomer of docosahexaenoic acid (DHA), a 22-carbon omega-3 (n-3) long-chain polyunsaturated fatty acid (LC-PUFA) characterized by six methylene-interrupted cis-double bonds at the 4, 7, 10, 13, 16, and 19 positions from the carboxyl terminus. This specific CAS designation explicitly denotes the all-cis geometric configuration (4Z,7Z,10Z,13Z,16Z,19Z), distinguishing it from generic DHA preparations that may contain variable proportions of trans isomers arising from thermal processing or deodorization.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 124020-09-3
Cat. No. B040873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4,7,10,13,16,19-Docosahexaenoic acid
CAS124020-09-3
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)
InChIKeyMBMBGCFOFBJSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4,7,10,13,16,19-Docosahexaenoic Acid (CAS 124020-09-3) — Analytical Standard Procurement and Research Specification Overview


cis-4,7,10,13,16,19-Docosahexaenoic acid (CAS 124020-09-3) is the all-cis stereoisomer of docosahexaenoic acid (DHA), a 22-carbon omega-3 (n-3) long-chain polyunsaturated fatty acid (LC-PUFA) characterized by six methylene-interrupted cis-double bonds at the 4, 7, 10, 13, 16, and 19 positions from the carboxyl terminus [1]. This specific CAS designation explicitly denotes the all-cis geometric configuration (4Z,7Z,10Z,13Z,16Z,19Z), distinguishing it from generic DHA preparations that may contain variable proportions of trans isomers arising from thermal processing or deodorization [2]. As an omega-3 fatty acid, it serves as a key component of neuronal membranes, a precursor to specialized pro-resolving lipid mediators (SPMs), and a reference material for lipidomics research and analytical method development [1].

Why Generic DHA or Alternative Omega-3 Fatty Acids Cannot Replace cis-4,7,10,13,16,19-Docosahexaenoic Acid in Controlled Scientific and Industrial Applications


Substituting cis-4,7,10,13,16,19-docosahexaenoic acid with generic DHA preparations, structurally distinct omega-3 fatty acids such as eicosapentaenoic acid (EPA) or alpha-linolenic acid (ALA), or alternative geometric isomers introduces significant variability that compromises analytical reproducibility, biological outcome interpretation, and product specification compliance. Commercially available omega-3 oils exhibit widely ranging trans isomer content (0.25–5.9% mono-trans DHA relative to all-cis DHA) due to thermal deodorization during processing [1]. Furthermore, DHA and EPA exert non-equivalent biological effects across multiple tissue systems, including differential brain tissue incorporation [2], distinct cardiovascular protection profiles [3], and varying potency in modulating inflammatory osteoclastogenesis [4], rendering interconversion between these fatty acids scientifically unjustified. The quantitative evidence below establishes precisely where and why this specific all-cis DHA standard cannot be replaced without affecting experimental validity or product performance.

Quantitative Comparative Evidence: cis-4,7,10,13,16,19-Docosahexaenoic Acid Differentiation from Related Compounds


All-cis DHA Exhibits Comparable Antiplatelet Potency to Mono-trans DHA but Requires Precise Stereochemical Specification for Assay Validation

In a direct head-to-head comparison, all-cis 22:6 n-3 (cis-4,7,10,13,16,19-docosahexaenoic acid) and its mono-trans isomer 22:6 Δ19t exhibited statistically equivalent IC50 values for inhibition of arachidonic acid-induced human platelet aggregation (means 5.6 μM and 4.3 μM, respectively, P > 0.05) [1]. However, at equal concentrations, the mono-trans isomer more completely inhibited cyclooxygenase activity as measured by thromboxane B2 formation (P < 0.05) [1]. This stereochemical divergence underscores the necessity of using analytically defined all-cis DHA rather than isomeric mixtures for mechanistic pharmacology studies.

Platelet aggregation Thromboxane inhibition Cyclooxygenase activity

DHA Enriches Brain DHA Levels 19% Above Baseline, Whereas High EPA Formulations Yield Only 8% Increase in Frontal Cortex

In a controlled dietary intervention study using 3xTg-AD mice (13–16 months of age), a DHA-enriched diet (1.1 g/kg DHA, 0.4 g/kg EPA) increased frontal cortex DHA content by 19% compared to control animals receiving no DHA/EPA [1]. In contrast, a diet containing high EPA (9.2 g/kg) alongside DHA (0.9 g/kg) increased brain DHA by only 8% relative to controls [1]. This 2.4-fold differential in DHA accretion demonstrates that EPA does not serve as a functional substitute for preformed DHA in achieving brain tissue DHA enrichment.

Neuroscience Alzheimer's disease models Brain lipidomics

DHA Inhibits RANKL-Induced Osteoclast Differentiation More Potently Than EPA in Murine Macrophage Cell Line

In a comparative study using RANKL-stimulated RAW 264.7 murine monocytic cells, DHA was found to inhibit osteoclast differentiation, activation, and function more potently than EPA [1]. The differential potency correlated with greater inhibition of osteoclast-specific gene expression (tartrate-resistant acid phosphatase, cathepsin K, calcitonin receptor, matrix metalloproteinase-9, and transcription factor c-Fos) by DHA compared to EPA [1]. Additionally, DHA pretreatment produced significantly greater suppression of NF-κB and p38 MAPK activation than EPA [1].

Bone biology Osteoclastogenesis Inflammatory signaling

DHA, but Not EPA, Inhibits Ischemia-Induced Cardiac Arrhythmias at Low Dietary Intake (0.4–1.1% of Energy)

In a comparative cardiovascular study, low dietary intakes (0.4–1.1% of energy) of DHA inhibited ischemia-induced cardiac arrhythmias in rats, whereas EPA at equivalent intake levels was ineffective [1]. At higher intake ranges (3.9–10.0% of energy), DHA remained more effective than EPA at retarding hypertension development in spontaneously hypertensive rats (SHR) and at inhibiting thromboxane-like vasoconstrictor responses in SHR aortic preparations [1]. In stroke-prone SHR with established hypertension, DHA (3.9–10.0%en) retarded salt-loading-induced proteinuria, while EPA alone showed no protective effect [1].

Cardiovascular pharmacology Cardiac arrhythmia Ischemia-reperfusion

Dietary Preformed DHA Is 8.3–33.5× More Efficient Than ALA for Brain and Heart Tissue DHA Accretion

Comparative analysis of tissue n-3 PUFA deposition in rats demonstrated that preformed dietary EPA + DHA (from fish oil) achieves markedly greater tissue EPA + DHA accumulation than equicaloric dietary ALA from linseed oil [1]. To maintain a given level of tissue EPA + DHA, the dietary ALA required is 12.5× (liver), 33.5× (heart), 8.3× (brain), and 9.1× (serum) higher than the dietary EPA + DHA requirement [1]. This pronounced inefficiency arises from the limited hepatic conversion of ALA to long-chain metabolites via Δ6-desaturase and elongase pathways.

Nutritional biochemistry Fatty acid metabolism Tissue accretion efficiency

Commercially Sourced Omega-3 Oils Contain 0.25–5.9% Mono-trans DHA Relative to All-cis DHA, with DHA 1.26× More Prone to Isomerization Than EPA During Processing

Analysis of 77 omega-3 products on the European market revealed that mono-trans DHA isomer content relative to all-cis DHA ranged from 0.25% to 5.9% across samples [1]. Strong correlation between EPA and DHA isomerization across product lots indicated that DHA undergoes isomerization 1.26× more extensively than EPA under identical processing conditions [1]. Samples with high isomerization were primarily associated with deodorization processing steps, whereas low-isomerization products were achievable across all product categories [1].

Analytical chemistry Quality control Lipid isomer analysis

Optimized Research and Industrial Application Scenarios for cis-4,7,10,13,16,19-Docosahexaenoic Acid (CAS 124020-09-3)


Analytical Method Development and Validation Requiring USP Reference Standard Compliance

cis-4,7,10,13,16,19-Docosahexaenoic acid, when sourced as a USP Reference Standard or MaxSpec® analytical standard, provides the defined stereochemical and purity specifications required for pharmaceutical QC method development, ANDA/DMF submissions, and regulatory compliance testing . The all-cis designation (4Z,7Z,10Z,13Z,16Z,19Z) ensures that chromatographic retention time and MS fragmentation patterns are not confounded by trans isomer contaminants, which may be present at up to 5.9% in commercial omega-3 oils [1]. Analytical laboratories performing GC-FID, HPLC, or LC-MS/MS quantification of DHA in biological matrices or finished products should utilize this defined all-cis standard to establish accurate calibration curves and validate method specificity.

Neuroscience Research Requiring Quantifiable Brain DHA Enrichment in Preclinical Models

Studies investigating the role of DHA in cognitive function, neuroinflammation, or neurodegenerative disease models (including Alzheimer's disease) require precise control over brain DHA accretion. As demonstrated in 3xTg-AD mice, a DHA-focused dietary formulation increases frontal cortex DHA content by 19% from baseline, whereas high-EPA formulations achieve only an 8% increase [2]. Researchers designing dietary intervention studies with the objective of maximizing brain DHA incorporation should procure high-purity cis-4,7,10,13,16,19-docosahexaenoic acid rather than EPA-dominant fish oil blends or plant-derived ALA precursors, which exhibit 8.3× lower efficiency for brain tissue accretion [3].

Cardiovascular Pharmacology Studies Evaluating Antiarrhythmic or Antihypertensive Mechanisms

Experimental cardiovascular research examining ischemia-reperfusion injury, cardiac arrhythmogenesis, or hypertension modulation requires DHA specifically rather than alternative n-3 PUFAs to replicate documented biological effects. Evidence demonstrates that DHA, but not EPA, inhibits ischemia-induced cardiac arrhythmias at low dietary intake (0.4–1.1% of energy) and remains more effective than EPA at retarding hypertension development in SHR models [4]. Investigators seeking to reproduce these cardioprotective outcomes or to elucidate the molecular mechanisms distinguishing DHA-specific versus EPA-specific signaling pathways must utilize analytically defined DHA rather than mixed omega-3 sources.

Bone Biology and Osteoclast Differentiation Studies Investigating n-3 PUFA-Mediated Regulation

Research examining the modulation of RANKL-induced osteoclastogenesis and associated inflammatory signaling pathways (NF-κB, p38 MAPK) in the context of osteoporosis, rheumatoid arthritis, or periodontitis models should employ DHA as the primary tool compound. Direct comparative studies in RAW 264.7 cells demonstrate that DHA inhibits osteoclast differentiation, activation, and function more potently than EPA, with correspondingly greater suppression of osteoclast-specific gene expression and signaling intermediates [5]. Substituting EPA for DHA in these experimental systems would significantly underestimate the magnitude of n-3 PUFA-mediated osteoclast inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-4,7,10,13,16,19-Docosahexaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.